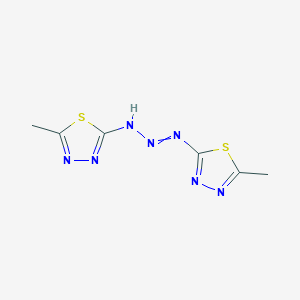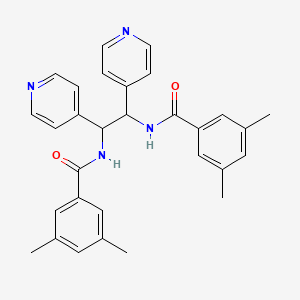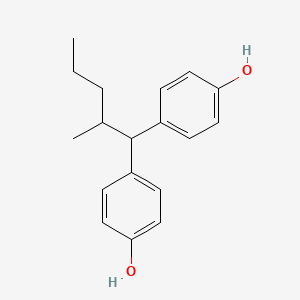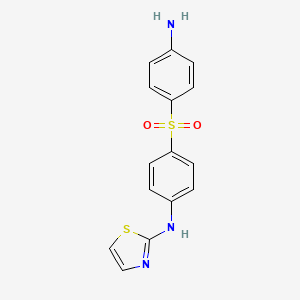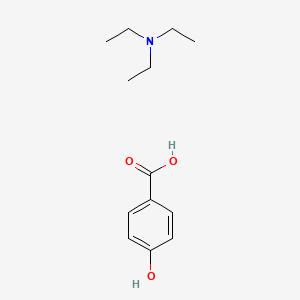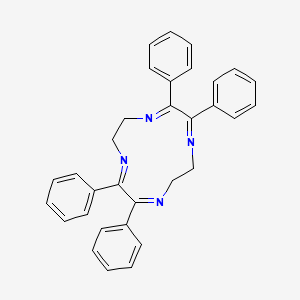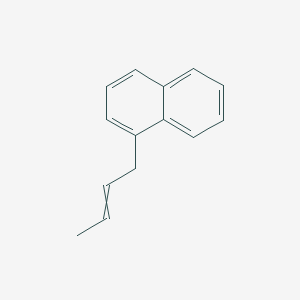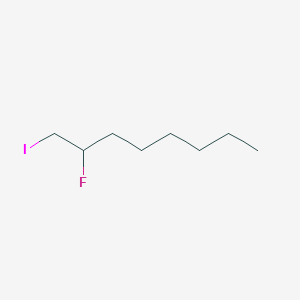
2-Fluoro-1-iodooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-iodooctane is an organic compound belonging to the class of alkyl halides It features a fluorine atom and an iodine atom attached to an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-iodooctane typically involves the halogenation of octane derivatives. One common method is the reaction of 1-octene with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, rhodium-catalyzed generation of anhydrous hydrogen iodide has been reported as an effective method for the preparation of iodoalkanes .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1-iodooctane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-fluorooctane.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone is commonly used for SN2 reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Formation of 2-fluorooctane.
Reduction: Formation of 2-fluorooctane.
Oxidation: Formation of 2-fluorooctanol or 2-fluorooctanone.
Aplicaciones Científicas De Investigación
2-Fluoro-1-iodooctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-iodooctane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the fluorine atom to participate in further chemical transformations. The high electronegativity of fluorine also influences the reactivity and stability of the compound .
Comparación Con Compuestos Similares
2-Fluorooctane: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Iodooctane: Lacks the fluorine atom, affecting its chemical properties and applications.
2-Fluoro-2’-Deoxyadenosine: A fluorinated nucleoside with different biological applications.
Uniqueness: 2-Fluoro-1-iodooctane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. The combination of these halogens allows for versatile applications in organic synthesis and material science .
Propiedades
Número CAS |
77517-67-0 |
|---|---|
Fórmula molecular |
C8H16FI |
Peso molecular |
258.12 g/mol |
Nombre IUPAC |
2-fluoro-1-iodooctane |
InChI |
InChI=1S/C8H16FI/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3 |
Clave InChI |
LRORGTWMRBHPAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CI)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
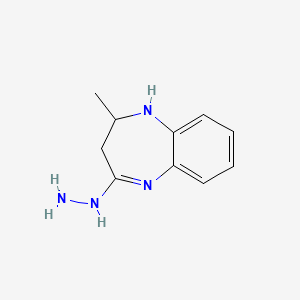
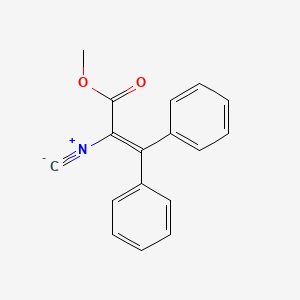
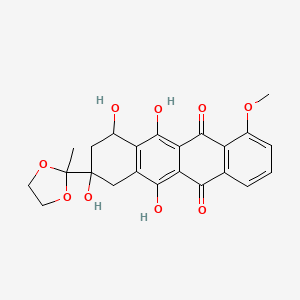
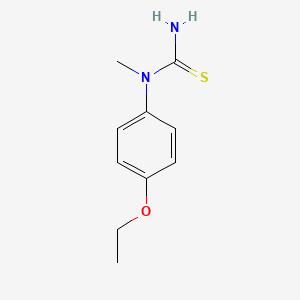

![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
